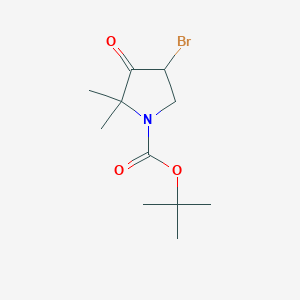

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Description

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate is a brominated pyrrolidine derivative with a tert-butoxycarbonyl (Boc) protecting group. This compound features a pyrrolidine ring substituted with a bromine atom at position 4, two methyl groups at positions 2 and 2, and a ketone at position 2. The Boc group enhances solubility and stability, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing ketone and the bromine atom, which serves as a leaving group in nucleophilic substitution reactions.

Properties

IUPAC Name |

tert-butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BrNO3/c1-10(2,3)16-9(15)13-6-7(12)8(14)11(13,4)5/h7H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLVXCJCGRMMFTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C(CN1C(=O)OC(C)(C)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery and development. Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate exerts its effects depends on its specific application. In drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate

Key Differences :

- Substituent: Replaces bromine at position 4 with a cyano (-CN) group.

- Reactivity: The cyano group is electron-withdrawing but less polarizable than bromine, altering nucleophilic substitution kinetics.

- Applications : Used in nitrile-to-amine or carboxylic acid transformations, unlike the brominated analog, which is tailored for cross-coupling reactions.

Data :

Pyridine-Containing Analogs

Examples from Catalog of Pyridine Compounds (2017):

tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Features a pyridine ring with bromine and methoxy substituents.

- Key Difference : Pyridine’s aromaticity introduces conjugation effects, altering electronic properties compared to the saturated pyrrolidine ring in the target compound .

tert-Butyl 3-((5-bromo-3-(dimethoxymethyl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate Includes a dimethoxymethyl group on pyridine.

Stereoisomers and Functional Group Variants

- (R)- and (S)-tert-Butyl 3-cyanopyrrolidine-1-carboxylate Chiral centers at position 3 influence stereoselective synthesis. Similarity to Target: 0.84 (vs. 0.92 for cyano analog) .

Research and Commercial Insights

- Synthetic Utility: The brominated analog’s leaving-group capability makes it superior for Suzuki-Miyaura or Buchwald-Hartwig reactions, whereas cyano analogs are preferred for click chemistry .

Biological Activity

tert-Butyl 4-bromo-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate, a compound with the molecular formula C12H20BrNO3 and a molecular weight of 292.21 g/mol, is a derivative of pyrrolidine that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the bromination of the appropriate pyrrolidine precursor followed by esterification. The synthetic pathway generally includes:

- Bromination : The introduction of the bromine atom at the 4-position of the pyrrolidine ring.

- Esterification : Reaction with tert-butyl alcohol to form the carboxylate ester.

The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxopyrrolidine derivatives, including those similar to this compound. In vitro assays have been conducted using human lung adenocarcinoma (A549) cells to evaluate cytotoxicity and cell viability post-treatment with these compounds.

Key Findings :

- Compounds structurally related to tert-butyl 4-bromo derivatives exhibited varying degrees of cytotoxicity against A549 cells.

- A notable structure-dependent activity was observed; for instance, substitutions at specific positions on the pyrrolidine ring significantly influenced anticancer efficacy.

| Compound | Viability (%) | Comments |

|---|---|---|

| Control (Cisplatin) | 30% | Standard chemotherapeutic |

| tert-butyl 4-bromo derivative | 61% | Moderate activity observed |

| Other substituted derivatives | <50% | Enhanced activity noted |

Antimicrobial Activity

In addition to anticancer properties, studies have explored the antimicrobial effects of oxopyrrolidine derivatives against multidrug-resistant pathogens. The compounds were tested against bacteria such as Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings :

- Compounds demonstrated significant inhibition against various Gram-negative bacteria.

- The presence of bromine and other substituents was linked to increased antimicrobial potency.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| K. pneumoniae | 8 µg/mL | Effective |

| S. aureus | 16 µg/mL | Moderate |

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Study on Anticancer Properties : A study published in Molecules evaluated a series of oxopyrrolidine derivatives for their anticancer activity against A549 cells, revealing that specific substitutions could enhance efficacy significantly ( ).

- Antimicrobial Resistance : Research highlighted in MDPI focused on developing new derivatives capable of overcoming antibiotic resistance in pathogens like Pseudomonas aeruginosa, showcasing promising results for certain oxopyrrolidine derivatives ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.